(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
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Overview
Description
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate is a chemical compound with the molecular formula C9H15NO2S3 and a molecular weight of 265.4159 . This compound is part of the thiophene derivatives family, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate, typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
- 1,3-Dioxanes
- 1,3-Dioxolanes
Uniqueness
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate stands out due to its unique combination of sulfur and nitrogen atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
79691-59-1 |
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Molecular Formula |
C9H15NO2S3 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H15NO2S3/c1-3-10(4-2)9(13)14-8-5-6-15(11,12)7-8/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
ZBYPTYRALOGNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=CCS(=O)(=O)C1 |
solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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